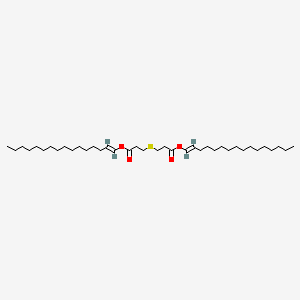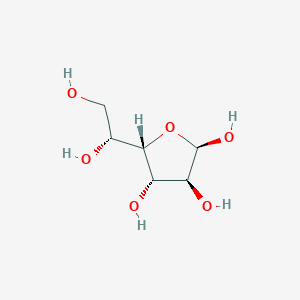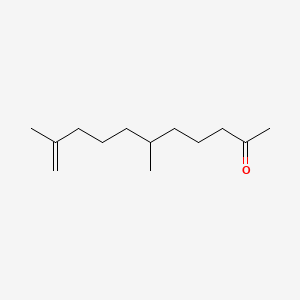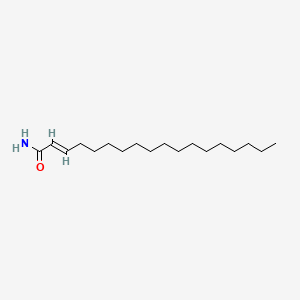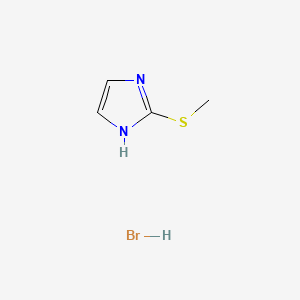
2-(Methylthio)-1H-imidazolium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-1H-imidazolium bromide is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1H-imidazolium bromide typically involves the alkylation of imidazole with methylthiol in the presence of a brominating agent. One common method includes the reaction of imidazole with methylthiol in the presence of hydrobromic acid, which facilitates the formation of the bromide salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-1H-imidazolium bromide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride, potassium iodide, or sodium hydroxide in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
2-(Methylthio)-1H-imidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-1H-imidazolium bromide involves its interaction with various molecular targets. The imidazolium ring can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect cellular pathways, leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthioimidazole: Lacks the bromide ion, making it less reactive in nucleophilic substitution reactions.
1-Methylimidazole: Contains a methyl group instead of a methylthio group, resulting in different chemical properties.
2-Methylthio-1H-benzimidazole: Contains a benzimidazole ring, which alters its biological activity and chemical reactivity.
Uniqueness
2-(Methylthio)-1H-imidazolium bromide is unique due to the presence of both the methylthio group and the bromide ion. This combination enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
84501-63-3 |
|---|---|
Formule moléculaire |
C4H7BrN2S |
Poids moléculaire |
195.08 g/mol |
Nom IUPAC |
2-methylsulfanyl-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-7-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);1H |
Clé InChI |
IDUZEHNIYZGZBV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CN1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


